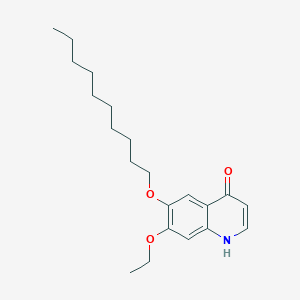

6-(Decyloxy)-7-ethoxyquinolin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H31NO3 |

|---|---|

Molecular Weight |

345.5 g/mol |

IUPAC Name |

6-decoxy-7-ethoxy-1H-quinolin-4-one |

InChI |

InChI=1S/C21H31NO3/c1-3-5-6-7-8-9-10-11-14-25-20-15-17-18(16-21(20)24-4-2)22-13-12-19(17)23/h12-13,15-16H,3-11,14H2,1-2H3,(H,22,23) |

InChI Key |

LMRHKSCZHPQSHG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC1=C(C=C2C(=C1)C(=O)C=CN2)OCC |

Origin of Product |

United States |

Synthetic Methodologies for 6 Decyloxy 7 Ethoxyquinolin 4 Ol and Analogous Structures

Classical Quinoline (B57606) Synthesis Approaches

The classical methods for quinoline synthesis have been instrumental in the development of a vast library of quinoline-based compounds. These reactions, often named after their discoverers, remain relevant in modern organic synthesis.

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines, which are tautomers of quinolin-4-ones. mdpi.comwikipedia.org The reaction commences with the condensation of an aniline (B41778) derivative with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgjasco.ro This initial step is followed by a thermal cyclization, which can be conducted at high temperatures, to form the 4-hydroxy-3-carboalkoxyquinoline intermediate. wikipedia.org Subsequent saponification and decarboxylation yield the desired 4-hydroxyquinoline (B1666331). wikipedia.org This method is particularly effective for anilines bearing electron-donating groups in the meta-position. wikipedia.org The regioselectivity of the cyclization is influenced by both steric and electronic factors of the substituents on the aniline ring. mdpi.com For the synthesis of 6-(decyloxy)-7-ethoxyquinolin-4-ol, a 4-decyloxy-3-ethoxyaniline would be the required starting material.

Table 1: Key Aspects of the Gould-Jacobs Reaction

| Feature | Description |

|---|---|

| Reactants | Aniline and an alkoxymethylenemalonic ester. wikipedia.org |

| Product | 4-hydroxyquinoline derivatives. mdpi.com |

| Key Steps | Condensation, thermal cyclization, saponification, and decarboxylation. wikipedia.org |

| Conditions | Typically requires high temperatures for cyclization. jasco.ro |

| Regioselectivity | Influenced by substituents on the aniline ring. mdpi.com |

The Conrad-Limpach synthesis provides another route to 4-hydroxyquinolines through the condensation of anilines with β-ketoesters. wikipedia.orgjptcp.com This reaction can yield either 4-quinolones or 2-quinolones depending on the reaction conditions. quimicaorganica.org The formation of the 4-hydroxyquinoline is favored under kinetic control at lower temperatures, while higher temperatures promote the formation of the 2-hydroxyquinoline (B72897) isomer. The reaction proceeds via a Schiff base intermediate, which then undergoes cyclization. wikipedia.org The use of an inert, high-boiling solvent can significantly improve the yield of the cyclization step. wikipedia.org

Table 2: Comparison of Conrad-Limpach Synthesis Conditions

| Condition | Product |

|---|---|

| Kinetic Control (Lower Temperature) | 4-Hydroxyquinoline quimicaorganica.org |

| Thermodynamic Control (Higher Temperature) | 2-Hydroxyquinoline quimicaorganica.org |

The Friedländer synthesis is a versatile and straightforward method for constructing quinoline rings, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. jk-sci.comorganic-chemistry.org This reaction can be catalyzed by either acids or bases and is valued for its operational simplicity and the ready availability of starting materials. jk-sci.com The reaction proceeds through a condensation followed by an intramolecular cyclodehydration to form the quinoline ring. organicreactions.org A wide variety of catalysts, including trifluoroacetic acid, p-toluenesulfonic acid, and iodine, have been employed to promote this transformation. wikipedia.org

This method has found significant applications in the synthesis of pharmaceuticals and functional materials due to the prevalence of the quinoline scaffold in biologically active compounds. jk-sci.com

Table 3: Catalysts and Conditions for Friedländer Synthesis

| Catalyst | Conditions | Reference |

|---|---|---|

| Sodium Hydroxide | Base-catalyzed condensation. | organicreactions.org |

| Trifluoroacetic acid, p-toluenesulfonic acid, iodine | Acid or Lewis acid catalysis. | wikipedia.org |

| Silver Phosphotungstate | Mild reaction conditions, recyclable catalyst. | thieme-connect.com |

| Gold(III) Chloride | Mild conditions, sequential condensation/annulation. | researchgate.net |

The Skraup synthesis is a classic method for producing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.org A related method, the Doebner-Miller reaction, is an extension of the Skraup synthesis that utilizes α,β-unsaturated carbonyl compounds instead of glycerol, leading to substituted quinolines. iipseries.orgwikipedia.org This reaction is also known as the Skraup-Doebner-Von Miller quinoline synthesis. wikipedia.org The reaction is typically catalyzed by strong acids like hydrochloric acid or Lewis acids. iipseries.orgwikipedia.org

Recent improvements to these methods have focused on developing more environmentally friendly conditions and expanding the substrate scope. For instance, a robust procedure using acrolein diethyl acetal (B89532) as a three-carbon annulating partner with anilines has been developed, offering moderate to good yields without the need for an organic solvent. epa.govlookchem.com The mechanism of the Skraup-Doebner-Von Miller reaction is complex and has been a subject of debate, with studies suggesting a fragmentation-recombination pathway. wikipedia.orgnih.govacs.org

Modern Catalytic Approaches for Quinoline Ring Formation

Modern synthetic methods have increasingly focused on the use of transition metal catalysts to achieve the formation of the quinoline ring system under milder conditions and with greater efficiency and selectivity.

A variety of transition metals have been successfully employed to catalyze the synthesis of quinolines through different mechanistic pathways.

Copper-catalyzed reactions have emerged as a powerful tool for quinoline synthesis. These methods often involve domino reactions, where multiple bond-forming events occur in a single pot. For example, copper can catalyze the domino reaction of enaminones with 2-halobenzaldehydes, proceeding through an aldol (B89426) reaction, C(aryl)-N bond formation, and elimination to yield quinoline derivatives. rsc.org Another approach involves the copper-mediated tandem Knoevenagel condensation of ortho-bromobenzaldehydes with active methylene (B1212753) nitriles, followed by reductive amination and intramolecular cyclization. rsc.org Copper catalysts have also been used in the dehydrogenative coupling of 2-aminobenzyl alcohols with ketones under aerial conditions. ijstr.org Furthermore, a three-component reaction of diaryliodonium salts, alkynyl sulfides, and nitriles catalyzed by copper can produce quinoline-4-thiols. acs.org

Cobalt-catalyzed synthesis offers a cost-effective alternative for quinoline formation. rsc.org Cobalt complexes can catalyze the annulation of anilides and internal alkynes, a process that is enhanced by the presence of a Lewis acid like Zn(OTf)2. rsc.org Another strategy involves the dehydrogenative coupling of 2-aminoaryl alcohols with ketones or nitriles, which can be achieved using a simple cobalt(II) acetate (B1210297) catalyst under mild conditions. acs.org Phosphine-free cobalt(II) complexes have also been shown to be effective for the synthesis of quinolines via the dehydrogenative coupling of vicinal diols with 2-nitroanilines. rsc.org The catalytic efficiency of some cobalt complexes is influenced by the redox properties of the supporting ligands. acs.org

Silver-catalyzed methods have also been developed for quinoline synthesis. Silver phosphotungstate has been used as a recyclable catalyst for the Friedländer synthesis, promoting the condensation of o-aminoaryl ketones with α-methylene ketones. thieme-connect.com A silver-catalyzed three-component reaction of anilines, aldehydes, and alcohols allows for the construction of polysubstituted quinolines under mild conditions. organic-chemistry.org Silver catalysts have also been employed in the synthesis of 4-trifluoromethyl substituted quinolines in water, proceeding through a cascade alkyne-ketone-amino coupling/addition/condensation process. rsc.org

Gold-catalyzed synthesis of quinolines has gained significant attention due to the unique reactivity of gold catalysts, particularly in activating alkynes. rsc.orgresearchgate.net Gold catalysts can facilitate various intermolecular annulation reactions and intramolecular cyclizations to form the quinoline ring. rsc.org For instance, gold(III) chloride has been used to catalyze the Friedländer synthesis under mild conditions. researchgate.net Gold-catalyzed reactions often exhibit high efficiency, broad functional group tolerance, and can provide access to complex quinoline structures. researchgate.netnih.gov Mechanistic studies have highlighted the formation of key intermediates such as α-imino gold carbenes in some of these transformations. rsc.org

Table 4: Overview of Modern Catalytic Approaches

| Metal Catalyst | Reaction Type | Key Features |

|---|---|---|

| Copper | Domino reactions, Tandem condensations, Dehydrogenative coupling, Three-component reactions | Versatile, often proceeds under mild conditions. rsc.orgrsc.orgijstr.orgacs.org |

| Cobalt | Annulation, Dehydrogenative coupling | Cost-effective, can be ligand-free. rsc.orgacs.orgrsc.org |

| Silver | Friedländer synthesis, Three-component reactions, Cascade reactions | Can be used in recyclable systems and aqueous media. thieme-connect.comorganic-chemistry.orgrsc.org |

| Gold | Annulation, Cyclization, Friedländer synthesis | Highly efficient for alkyne activation, broad functional group tolerance. researchgate.netrsc.orgnih.gov |

N-Heterocyclic Carbene (NHC)-Catalyzed Transformations

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts in modern organic synthesis due to their unique ability to induce umpolung (reactivity inversion) in aldehydes, generating acyl anion equivalents. mdpi.com This reactivity is harnessed in the synthesis of various heterocyclic systems, including quinolines. The general mechanism involves the nucleophilic attack of the NHC on an aldehyde to form a tetrahedral intermediate, which then rearranges to the key Breslow intermediate. mdpi.com This intermediate, a potent nucleophile, can then engage in a variety of subsequent reactions to build the quinoline core.

One notable approach is the indirect Friedländer annulation, where NHCs catalyze the reaction between 2-aminobenzyl alcohols and ketones. iipseries.org In this tandem process, the NHC is proposed to facilitate both proton and hydride transfer from the alcohol to the ketone, leading to in situ generation of the requisite aldehyde and enolate components for the subsequent cyclization and condensation. iipseries.org Other strategies involve the NHC-catalyzed reaction of α-bromoenals with 2-aminoaldehydes. Here, the NHC chemoselectively reacts with the bromoenal to form an α,β-unsaturated acylazolium intermediate, which then undergoes aza-Michael addition by the aminobenzaldehyde, followed by cyclization to afford the quinoline structure.

Table 1: Examples of NHC-Catalyzed Quinoline Synthesis

| Reactants | Catalyst System | Key Intermediate | Outcome | Reference |

|---|---|---|---|---|

| 2-Aminobenzyl alcohol, Ketone | NHC / Base | NHC-assisted hydride transfer | Polysubstituted quinolines | iipseries.org |

| α-Bromoenal, 2-Aminoaldehyde | NHC | α,β-Unsaturated acylazolium | Chiral dihydroquinolines | |

| Aldehyde, 2-Bromoaniline derivative | NHC / Base | Homoenolate | 2-Aryl-4-quinolinones | iipseries.org |

Oxidative Annulation Strategies

Oxidative annulation represents a highly efficient and atom-economical strategy for constructing quinoline rings, proceeding via the direct functionalization of C-H bonds. rsc.org These methods circumvent the need for pre-functionalized starting materials, often employing transition-metal catalysts and an external oxidant to forge the necessary C-C and C-N bonds in a single cascade operation.

Rhodium-catalyzed systems, for example, have been successfully used in the oxidative annulation of substituted imidazoles with alkynes to yield complex quinoline derivatives. rsc.org These reactions often utilize a co-oxidant, such as copper(II) acetate or silver acetate, in conjunction with oxygen to facilitate the catalytic cycle. rsc.org Similarly, copper-catalyzed tandem aerobic oxidative cyclization of 2-vinylanilines provides a direct route to the quinoline core through C(sp³)-H and C(sp²)-H bond functionalization. libretexts.org Metal-free oxidative strategies have also been developed. An efficient synthesis of 2-aryl 4-substituted quinolines from o-cinnamylanilines occurs via a regioselective 6-endo-trig intramolecular oxidative cyclization, using potassium tert-butoxide as a mediator and dimethyl sulfoxide (B87167) (DMSO) as the oxidant at room temperature. chemguide.co.uk Another approach involves the reaction of anilines and aryl ketones where DMSO serves as a methine (═CH−) equivalent, promoted by K₂S₂O₈. libretexts.org

Table 2: Examples of Oxidative Annulation Strategies for Quinoline Synthesis

| Reactants | Catalyst / Reagents | Oxidant | Key Features | Reference |

|---|---|---|---|---|

| Substituted Imidazole, Alkyne | [Cp*RhCl₂]₂ | AgOAc / O₂ | Multiple C-H activation | rsc.org |

| o-Cinnamylaniline | KOtBu | DMSO | Metal-free, 6-endo-trig cyclization | chemguide.co.uk |

| Aniline, Aryl Ketone | None | K₂S₂O₈ / DMSO | DMSO as methine source | libretexts.org |

| (Iso)quinoline N-oxide, o-Alkynylaniline | Cu(II) / Bipyridine | - | Site-selective amination/annulation | researchgate.net |

Specific Synthetic Pathways for 6,7-Disubstituted Quinolin-4-ol Derivatives

The synthesis of the specifically substituted title compound, this compound, and its immediate precursors relies on classical, yet robust, synthetic transformations that allow for the precise installation of the alkoxy groups on the benzene (B151609) portion of the quinoline ring.

Synthesis of Ethyl 6-(Decyloxy)-7-ethoxy-4-hydroxyquinoline-3-carboxylate

The direct precursor to the title compound is often its 3-carboxylate ester derivative, which is a key intermediate in several syntheses. A well-established route involves a Gould-Jacobs type reaction. commonorganicchemistry.com The synthesis commences with the reaction of 3-ethoxy-4-(decyloxy)aniline with diethyl ethoxymethylenemalonate. commonorganicchemistry.com This condensation reaction is typically performed by heating the reactants together. The resulting intermediate is then cyclized without isolation by heating in a high-boiling point solvent, such as Dowtherm A. commonorganicchemistry.com This thermal cyclization proceeds via an intramolecular electrophilic attack onto the aniline ring, followed by elimination to form the quinoline-4-ol system. The crude product, ethyl 6-n-decyloxy-7-ethoxy-4-hydroxyquinoline-3-carboxylate, can be purified by recrystallization from solvents like acetic acid and methanol, yielding a crystalline solid with a melting point of 244-246 °C. commonorganicchemistry.com

Derivatization from Pyrocatechol (B87986) Intermediates

The synthesis of the requisite 3-ethoxy-4-(decyloxy)aniline intermediate highlights a clear pathway originating from a pyrocatechol (catechol) derivative. The synthesis starts with 4-nitrocatechol. commonorganicchemistry.com The phenolic hydroxyl groups are sequentially alkylated to install the desired alkoxy chains.

The synthetic sequence is as follows:

First Etherification : 4-Nitrocatechol mono-sodium salt is reacted with n-decyl bromide in a polar aprotic solvent like dimethylformamide (DMF). This Williamson ether synthesis selectively places the long decyloxy chain onto one of the phenolic oxygens, yielding 1-(2-hydroxy-4-nitrophenoxy)-n-decane. commonorganicchemistry.com

Second Etherification : The remaining free hydroxyl group is then ethylated.

Nitro Group Reduction : The nitro group of the resulting 1-(2-ethoxy-4-nitrophenoxy)-n-decane is reduced to a primary amine. This reduction is a critical step, converting the electron-withdrawing nitro group into the electron-donating amino group required for the subsequent cyclization.

Quinoline Ring Formation : The synthesized 3-ethoxy-4-(decyloxy)aniline is then used as the starting material for the Gould-Jacobs reaction as described in section 2.3.1 to form the 6,7-disubstituted quinoline ring system. commonorganicchemistry.com

Formation of Carbonyl Chloride Derivatives for Further Elaboration

The ethyl 6-(decyloxy)-7-ethoxy-4-hydroxyquinoline-3-carboxylate intermediate can be hydrolyzed to its corresponding carboxylic acid, 6-(decyloxy)-7-ethoxy-4-hydroxyquinoline-3-carboxylic acid. commonorganicchemistry.com This carboxylic acid serves as a versatile handle for further chemical modification. A common and effective strategy to enhance its reactivity is to convert it into the corresponding carbonyl chloride (acid chloride).

This transformation is typically achieved by treating the carboxylic acid with a standard chlorinating agent. chemguide.co.ukresearchgate.net Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are highly effective for this purpose. The reaction with thionyl chloride, for instance, converts the carboxylic acid into the highly electrophilic quinoline-3-carbonyl chloride, with the byproducts being gaseous sulfur dioxide and hydrogen chloride, which simplifies purification. researchgate.net The resulting carbonyl chloride is a valuable synthetic intermediate, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles (e.g., amines, alcohols) to produce a diverse library of amide and ester derivatives, allowing for extensive structural elaboration of the quinoline scaffold.

Chemical Reactivity and Derivatization Strategies of the 6 Decyloxy 7 Ethoxyquinolin 4 Ol Core

Modification of the Hydroxyl Group at Position 4

The hydroxyl group at the C-4 position of the quinoline (B57606) ring is a key functional handle for derivatization. This group is part of a vinylogous acid system and exists in a tautomeric equilibrium with its corresponding keto form, quinolin-4(1H)-one. wikipedia.org This equilibrium influences its reactivity, but several strategies have been successfully employed to modify this position.

One of the most common and synthetically useful transformations is the conversion of the 4-hydroxyl group into a leaving group, typically a halogen. Treatment with reagents like phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅) effectively replaces the hydroxyl group with a chlorine atom. nih.gov This creates a 4-chloroquinoline (B167314) derivative, which is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups such as amines, alkoxides, and thiols. This two-step process (chlorination followed by substitution) is a cornerstone in the synthesis of many biologically active quinolines.

Direct O-alkylation of the 4-hydroxyl group is another prevalent modification. This can be achieved using various alkylating agents in the presence of a base. For instance, the reaction with alkyl halides (e.g., methyl iodide, ethyl bromide) under basic conditions yields the corresponding 4-alkoxyquinoline derivatives. lookchem.com This strategy is often used to modulate the lipophilicity and pharmacokinetic properties of the molecule. Selective protection of other hydroxyl groups in the molecule, if present, may be necessary to achieve regioselective alkylation at the C-4 position. lookchem.com

Furthermore, the 4-hydroxyl group can be acylated to form esters. Reaction with acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) leads to the formation of 4-acyloxyquinoline derivatives. nih.gov These esters can serve as prodrugs, which may be hydrolyzed in vivo to release the active 4-hydroxy compound.

| Modification Type | Reagents and Conditions | Product Type | Significance | Reference |

| Halogenation | Phosphoryl chloride (POCl₃) or Phosphorus pentachloride (PCl₅) | 4-Chloroquinoline | Creates a key intermediate for nucleophilic substitution. | nih.gov |

| O-Alkylation | Alkyl halide (R-X), Base (e.g., NaH, K₂CO₃) | 4-Alkoxyquinoline | Modulates lipophilicity and steric properties. | lookchem.com |

| O-Acylation | Acyl chloride (RCOCl) or Anhydride, Base (e.g., Pyridine) | 4-Acyloxyquinoline | Can act as a prodrug; modifies solubility. | nih.gov |

| Nucleophilic Substitution (of 4-chloro derivative) | Amines (R-NH₂), Alcohols (R-OH), Thiols (R-SH) | 4-Amino-, 4-Alkoxy-, or 4-Thio- quinolines | Introduces a wide variety of functional groups to explore SAR. | nih.gov |

Functionalization at Quinoline Ring Positions (e.g., C-3, C-6, C-7)

Beyond the C-4 position, the quinoline ring of 6-(decyloxy)-7-ethoxyquinolin-4-ol offers several sites for functionalization. Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have enabled the direct and selective introduction of functional groups at positions that were traditionally difficult to access. rsc.orgrsc.org

The C-3 position of the 4-quinolone tautomer is particularly reactive. It is adjacent to both the carbonyl group and the ring nitrogen, making it susceptible to various transformations. For example, halogenation at the C-3 position can be achieved using electrochemical methods with potassium halides, providing a direct route to 3-halo-4-quinolones. organic-chemistry.org This position is also a prime target for arylation. Metal-free arylation using arylhydrazines as the aryl radical source has been developed, allowing for the introduction of various aryl groups at C-3 under mild, room-temperature conditions. organic-chemistry.org

The benzene (B151609) portion of the quinoline core is already substituted at C-6 and C-7 with electron-donating alkoxy groups. These groups activate the ring towards electrophilic substitution and will direct incoming electrophiles primarily to the C-5 and C-8 positions. However, direct C-H functionalization using transition metal catalysis offers more precise control. Palladium-catalyzed C-H arylation of quinoline N-oxides has been shown to be highly selective for the C-8 position, providing a pathway to introduce aryl groups at this site. acs.org The N-oxide often serves as a directing group to facilitate these transformations and can be removed in a subsequent step. chemrxiv.orgnih.gov While the prompt focuses on the 4-ol, these N-oxide strategies are relevant as they represent a powerful method for functionalizing the core before establishing the final 4-hydroxy group.

| Position | Reaction Type | Reagents/Catalyst System | Product | Significance | Reference |

| C-3 | Halogenation | Electrochemical conditions, KX (X=Cl, Br, I) | 3-Halo-4-quinolone | Introduces a versatile handle for cross-coupling reactions. | organic-chemistry.org |

| C-3 | Arylation | Arylhydrazine, Base (e.g., KOtBu), Air (oxidant) | 3-Aryl-4-quinolone | Access to C-3 arylated analogs with potential biological activity. | organic-chemistry.org |

| C-8 | C-H Arylation | Pd(OAc)₂, Iodoarenes (on N-oxide precursor) | 8-Aryl-quinoline | Allows functionalization of the carbocyclic ring. | acs.org |

| C-2 | C-H Amination | Cu(OAc)₂, Ag₂CO₃ (on N-oxide precursor) | 2-Amino-quinoline | Introduces nitrogen-containing groups at the C-2 position. | nih.gov |

Formation of Hybrid Quinoline Systems with Other Pharmacophores

A prominent strategy in modern drug discovery is the hybridization approach, where two or more distinct pharmacophoric units are covalently linked to create a single molecule. researchgate.netsemanticscholar.org This can lead to compounds with dual modes of action, improved potency, or the ability to overcome drug resistance. thesciencein.orgnih.gov The this compound core is an excellent scaffold for creating such hybrids.

The derivatization strategies discussed previously provide the necessary chemical handles to attach other pharmacophores. For instance, the 4-chloroquinoline intermediate can be reacted with a linker molecule containing a terminal amine, which can then be coupled to a second drug molecule. nih.gov Alternatively, a functional group introduced at another position, such as a C-3 halogen, can serve as the attachment point for a pharmacophore via cross-coupling reactions.

| Hybrid Type | Second Pharmacophore | Linking Strategy Example | Therapeutic Rationale | Reference |

| Quinoline-Artemisinin | Artesunate/Artemisinin | Ester or Amide linkage via a side chain | Combination of mechanisms to combat antimalarial drug resistance. | semanticscholar.org |

| Quinoline-Triazole | 1,2,3-Triazole | Click chemistry (e.g., CuAAC) using an azide (B81097) or alkyne-functionalized quinoline | Combines quinoline scaffold with the broad biological profile of triazoles. | researchgate.net |

| Quinoline-Ferrocene | Ferrocene | Amine-containing side chain | Development of novel metallo-drugs with potential against resistant malaria strains. | semanticscholar.org |

| Quinoline-Sulfonamide | Sulfonamide moiety | Amide bond formation between an aminoquinoline and a sulfonyl chloride | Accessing new chemical space with potential antibacterial or anticancer activity. | semanticscholar.org |

Biological Activities and Pre Clinical Mechanistic Investigations of Quinoline 4 Ol Derivatives

Antimicrobial Activity Studies

The antimicrobial potential of quinoline (B57606) derivatives is well-established, with many compounds exhibiting activity against a wide spectrum of bacteria and fungi. nih.govnih.govnih.gov

Antibacterial Activity

The antibacterial effects of quinoline derivatives are often attributed to their ability to interfere with essential bacterial processes. mdpi.com

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

A primary mechanism of action for many quinolone antibacterials is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.govnih.gov These enzymes are crucial for bacterial DNA replication, repair, and recombination. nih.gov By forming a stable complex with the enzyme and DNA, these inhibitors trap the enzyme, leading to double-strand DNA breaks and ultimately cell death. nih.govnih.gov Structurally novel inhibitors of these enzymes continue to be developed from the quinoline scaffold. nih.gov

Activity Against Resistant Strains (e.g., MRSA, ESBL E. coli)

The emergence of antibiotic-resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli, has spurred the search for new antibacterial agents. nih.govnih.govnih.gov Numerous quinoline derivatives have been synthesized and evaluated for their potential to combat these challenging pathogens. nih.govnih.govnih.gov For instance, certain 6-bromoquinolin-4-ol (B142416) derivatives have been investigated for their activity against ESBL-producing E. coli and MRSA. nih.gov Similarly, other quinoline-based compounds have shown promise as inhibitors of multidrug efflux pumps in S. aureus, which contribute to antibiotic resistance. nih.gov

Antifungal Activity

Various quinoline derivatives have demonstrated significant antifungal properties against a range of pathogenic fungi. nih.govmdpi.comrsc.orgnih.gov For example, certain derivatives have shown efficacy against Candida species and dermatophytes. nih.gov The mechanism of antifungal action can vary, with some compounds disrupting the fungal cell membrane. rsc.org The antifungal potential of essential oils containing compounds like terpinen-4-ol has also been noted, which can share structural motifs with synthetic quinolines. nih.gov

Antitubercular Activity against Mycobacterium tuberculosis

Tuberculosis remains a major global health concern, and the quinoline scaffold has been a fruitful source for the discovery of new antitubercular agents. nih.gov The approved drug bedaquiline, which contains a quinoline core, has revolutionized the treatment of multidrug-resistant tuberculosis. nih.gov Research continues to explore novel quinoline and quinazoline (B50416) derivatives for their activity against Mycobacterium tuberculosis, including resistant strains.

Antiprotozoal and Antileishmanial Activity

Quinoline-based drugs have a long history in the treatment of protozoal diseases, most notably malaria. This has inspired research into the activity of quinoline derivatives against other protozoan parasites, such as Trypanosoma and Leishmania species. Several synthetic quinoline analogs have shown promising in vitro activity against the causative agents of sleeping sickness, Chagas disease, and leishmaniasis. The mechanism of action for some of these compounds involves inducing cell death in the parasites. mdpi.com

Anticoccidial Activity (e.g., against Eimeria tenella)

Coccidiosis is a significant intestinal disease in poultry caused by protozoan parasites of the genus Eimeria, with Eimeria tenella being one of the most pathogenic species. nih.govfrontiersin.org Quinolone anticoccidial agents, particularly 4-hydroxyquinoline (B1666331) derivatives like decoquinate, have been a cornerstone in controlling this disease. nih.govgoogle.com

The primary mode of action of these quinolones is a static effect on the sporozoite stage of the parasite's life cycle. nih.govgoogle.com This is achieved through the inhibition of mitochondrial energy production, as the respiratory chain in Eimeria is a key target for these drugs. nih.gov High concentrations of the drug in feed can halt the development of sporozoites. nih.gov However, research has uncovered a more complex mechanism. At lower concentrations, some sporozoites may continue to develop into first-stage schizonts, which are then susceptible to a secondary cidal effect of the drug. nih.gov Later-stage schizonts appear to be more refractory. nih.gov

Furthermore, quinolones can inhibit the sporulation of oocysts from parasites that complete their life cycle in the presence of suboptimal drug concentrations, likely due to an effect on the gametocytes. nih.gov Despite their primary static effect, the persistence of quinolones in chicken tissues for up to 48 hours allows for a therapeutic effect against drug-sensitive coccidia, which can also permit the development of natural immunity in the birds. nih.gov

| Compound Class | Target Organism | Mechanism of Action | Observed Effects |

| 6-decyloxy-4-hydroxyquinoline-3-carboxylates | Eimeria tenella, E. acervulina | Inhibition of mitochondrial respiration nih.gov | Coccidiostatic effect on sporozoites; Cidal effect on first-stage schizonts; Inhibition of oocyst sporulation nih.gov |

| 4-hydroxyquinolines (general) | Eimeria species | Static effect on sporozoites google.com | Suppression of coccidiosis google.com |

Anticancer Activity Studies

Quinoline derivatives have been extensively investigated as potential antitumor agents, demonstrating a variety of inhibitory effects on cancer progression through mechanisms such as inducing apoptosis, modifying the cell cycle, and interfering with critical signaling pathways. nih.govekb.eg

Inhibition of Cancer Cell Proliferation (In Vitro Models)

A significant body of research highlights the ability of quinoline-4-ol and its derivatives to inhibit the growth of various cancer cells. For instance, the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) was shown to reduce the viability of pancreatic cancer cell lines PANC-1 and MIA PaCa-2 in a concentration-dependent manner. nih.gov Similarly, a novel quinoline compound, designated 91b1, demonstrated potent antiproliferative effects against several cancer cell lines, including lung (A549), gastric (AGS), and esophageal (KYSE150, KYSE450) cancers. nih.gov

Other studies have tested a range of substituted quinolines, such as 6-bromo-5-nitroquinoline, which showed notable antiproliferative activity against human cervical cancer (HeLa) and adenocarcinoma (HT29) cell lines. ulakbim.gov.tr The antiproliferative effects of these compounds are often potent, making them promising candidates for further development as anticancer agents. mdpi.com

Table: In Vitro Antiproliferative Activity of Quinoline Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Key Findings | Reference |

| 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) | PANC-1, MIA PaCa-2 (Pancreatic) | Reduced cell viability in a concentration-dependent manner (2-16 μM). | nih.gov |

| Compound 91b1 | A549 (Lung), AGS (Gastric), KYSE150, KYSE450 (Esophageal) | Suppressed cell proliferation. | nih.gov |

| 6-Bromo-5-nitroquinoline | HeLa (Cervical), HT29 (Adenocarcinoma) | Showed high antiproliferative activity compared to 5-fluorouracil. | ulakbim.gov.tr |

| 2-Phenylquinolin-4-one | Various | Displayed antiproliferative effects through inhibition of tubulin polymerization. | mdpi.com |

| HTI 21, HTI 22 (4-substituted quinolines) | Various | Exhibited high cytotoxicity. | nih.gov |

Induction of Apoptosis in Cancer Cell Lines

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Many quinoline derivatives exert their anticancer effects by triggering this process. nih.gov The derivative 6MN-4-AQ was found to induce both apoptosis and autophagic cell death in pancreatic cancer cells, a process marked by the activation of caspase-3 and cleavage of PARP. nih.gov

Similarly, the 4-substituted quinoline derivatives HTI 21 and HTI 22 induced caspase-dependent apoptosis, which was associated with the dissipation of the mitochondrial membrane potential and the generation of reactive oxygen species (ROS). nih.gov Another quinoline derivative, IND-2, was also shown to induce apoptosis in prostate cancer cells. psu.edu The hallmarks of apoptosis, including cell shrinkage, formation of apoptotic bodies, chromatin condensation, and DNA fragmentation, have been observed in cancer cells treated with these compounds. nih.gov Some derivatives, like compound 12, have been shown to modulate the proteins involved in apoptosis, such as decreasing the anti-apoptotic protein Bcl-2 while activating the pro-apoptotic proteins Bax and P53. researchgate.net

Modulatory Effects on Cell Cycle Progression

Uncontrolled cell division is a fundamental characteristic of cancer, making the cell cycle a key target for anticancer therapies. nih.gov Quinoline derivatives have demonstrated the ability to interfere with cell cycle progression, leading to growth arrest. For example, compound 91b1 was observed to increase the population of lung and esophageal cancer cells in the G0/G1 phase, suggesting it can induce cell cycle arrest at this checkpoint and inhibit cancer cell growth. nih.gov

Other quinoline derivatives have been found to arrest the cell cycle at different phases. One study reported a derivative causing G2/M phase arrest in PC-3 prostate cancer cells. ekb.eg Another quinoline derivative, compound 12, was found to arrest the cell cycle of MCF-7 breast cancer cells in the S phase. researchgate.net The mechanism often involves the modulation of key regulatory proteins. For instance, the retinoblastoma (Rb) protein, a tumor suppressor that controls the G1/S transition, can be affected. mdpi.com The activity of cyclin-dependent kinases (CDKs) and their associated cyclins (e.g., cyclin D1/CDK4), which drive the cell cycle forward, are also common targets for these compounds. nih.gov

Inhibition of Receptor Tyrosine Kinases (e.g., EGFR, HER-2, c-Met)

Receptor tyrosine kinases (RTKs) are critical regulators of cell signaling pathways that control cell proliferation, survival, and migration. Their aberrant activation is a frequent driver of cancer. Quinoline-based molecules have been successfully developed as inhibitors of several key RTKs. nih.govnih.gov

Notably, two approved drugs, Cabozantinib and Foretinib, are quinoline derivatives that act as potent inhibitors of the c-Met receptor tyrosine kinase. nih.gov Structure-activity relationship (SAR) studies have identified the 4-phenoxyquinoline scaffold as a fundamental pharmacophore for c-Met inhibition. nih.gov

The epidermal growth factor receptor (EGFR) is another important target. The 4-anilinoquinoline-3-carbonitrile (B11863878) class of compounds was specifically designed as EGFR inhibitors. nih.gov While some quinoline series show high specificity, others have broader activity. Certain quinoline derivatives demonstrate potent inhibition of non-receptor tyrosine kinases like p56lck at lower doses, while inhibiting RTKs such as EGFR at higher concentrations. google.com The 3H-pyrazolo[4,3-f]quinoline scaffold has also been identified as a privileged structure for developing potent kinase inhibitors, targeting enzymes like FLT3 and CDK2. purdue.edu

Anti-inflammatory Activity

Quinoline and its derivatives have long been recognized for their anti-inflammatory properties. researchgate.netresearchgate.net These compounds can target several key inflammatory pathways. nih.gov For example, some 4-hydroxyquinoline derivatives have been shown to possess significant in vivo anti-inflammatory activity. researchgate.net

The mechanisms underlying these effects are diverse. One study on a quinoline derivative, 9-(4-fluoro-phenyl)-5,8,9,10-tetrahydro-4H-7-oxa-2,3,9,11b-tetraaza-cyclopenta[a]anthracene (6d), found that it significantly inhibited the production of pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. epa.gov Another derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride, demonstrated anti-inflammatory effects by reducing levels of malondialdehyde (MDA), nitric oxide (NO), matrix metalloproteinase 9 (MMP-9), IL-1β, and the transcription factor nuclear factor-kappa B (NF-κB). nih.gov

The broad anti-inflammatory potential of quinolines is linked to their ability to modulate various pharmacological targets, including cyclooxygenase (COX) enzymes and 5-lipoxygenase (5-LOX), which are crucial for the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.govnih.gov The modulation of signaling pathways involving mitogen-activated protein kinases (MAPK) and the activation of protective enzymes like heme oxygenase-1 (HO-1) are other potential mechanisms. nih.gov

Inhibition of Pro-inflammatory Enzymes or Cytokines

Quinoline-4-ol derivatives have been explored for their capacity to modulate inflammatory pathways, primarily by inhibiting key pro-inflammatory enzymes and cytokines. nih.govresearchgate.net Research has indicated that specific structural modifications to the quinoline ring system can yield potent anti-inflammatory agents. nih.gov For example, some derivatives have demonstrated effective inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key inflammatory mediators. nih.gov The mechanism often involves blocking the active site of the enzyme, thus preventing the conversion of arachidonic acid to pro-inflammatory prostaglandins.

Furthermore, the inhibitory effects of these compounds extend to other significant inflammatory mediators. Certain quinoline-4-ol derivatives have been shown to suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). nih.govmdpi.com The underlying mechanisms for this inhibition can involve the modulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response. nih.gov Some pyrazolo[4,3-c]quinoline derivatives have shown potent inhibition of lipopolysaccharide (LPS)-stimulated nitric oxide (NO) production, with a mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression. mdpi.com

Antimalarial Activity

The quinoline core is a well-established pharmacophore in antimalarial drugs, with quinine (B1679958) and chloroquine (B1663885) being notable examples. nih.gov Research on quinoline-4-ol derivatives continues this legacy, aiming to discover new agents to combat drug-resistant malaria parasites. ontosight.aiontosight.ai These derivatives have shown promising activity against various Plasmodium species, the causative agents of malaria. nih.govontosight.ai

The efficacy of these compounds is frequently linked to their ability to interfere with critical processes in the parasite's life cycle. ontosight.ai Structure-activity relationship (SAR) studies have been crucial in identifying key structural features that enhance antimalarial potency. For instance, the type and position of substituents on the quinoline ring have been found to significantly impact their activity against Plasmodium falciparum.

Mechanisms in Plasmodium Species

The primary mechanism of action for many quinoline-based antimalarials, including certain quinoline-4-ol derivatives, is the inhibition of hemozoin biocrystallization within the parasite's food vacuole. ontosight.ainih.gov Plasmodium digests hemoglobin from the host's red blood cells, releasing toxic free heme. ontosight.ainih.gov To protect itself, the parasite polymerizes this heme into a non-toxic, insoluble crystal called hemozoin. ontosight.ainih.gov Quinoline derivatives are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to an accumulation of toxic free heme, which ultimately kills the parasite. ontosight.airesearchgate.netpnas.org Another proposed mechanism for some quinoline derivatives is the inhibition of translation elongation factor 2 (PfEF2), which is essential for protein synthesis. nih.govacs.orgnih.gov

Anticonvulsant Activity

Recent research has brought to light the potential of quinoline-4-ol derivatives as anticonvulsant agents. mdpi.comnih.gov Preclinical studies using animal models of epilepsy have shown that certain derivatives can suppress or delay the onset of seizures. nih.gov The structural diversity of the quinoline-4-ol scaffold permits the fine-tuning of properties that may influence their ability to cross the blood-brain barrier and interact with targets in the central nervous system.

The proposed mechanisms for their anticonvulsant effects are varied and may involve the modulation of different neurotransmitter systems. A leading hypothesis is the enhancement of GABAergic inhibition. nih.govgoogle.com Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain, and compounds that augment its action can decrease neuronal excitability. Some quinoline-4-ol derivatives are believed to act as positive allosteric modulators of GABA-A receptors, thereby increasing the inhibitory tone in the brain and raising the seizure threshold. nih.govgoogle.com

Antioxidant Activity

Quinoline-4-ol derivatives have been acknowledged for their antioxidant properties, which are vital in combating oxidative stress, a condition implicated in numerous diseases. researchgate.netukrbiochemjournal.orgnih.gov Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the body's capacity to neutralize these reactive products. The antioxidant capacity of these compounds is often associated with their chemical structure. nih.gov

The presence of hydroxyl groups and the capacity for electron delocalization across the quinoline ring system are key features contributing to their antioxidant potential. nih.gov These structural elements allow the molecules to donate hydrogen atoms or electrons to neutralize free radicals, thereby halting the damaging chain reactions they initiate. mdpi.com

Radical Scavenging Capacity

The radical scavenging capacity of quinoline-4-ol derivatives has been assessed through various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.govui.ac.id These tests quantify a compound's ability to scavenge stable free radicals. Studies have consistently demonstrated that certain quinoline-4-ol derivatives possess significant radical scavenging activity. ui.ac.idui.ac.id

The mechanism underlying this capacity is primarily linked to their ability to donate hydrogen atoms. ui.ac.idui.ac.id The hydroxyl group at the 4-position of the quinoline ring is pivotal in this process. Upon donating a hydrogen atom to a free radical, the quinoline-4-ol derivative forms a radical that is stabilized by resonance, rendering the parent molecule an effective antioxidant. Theoretical studies suggest that in the gas phase, a hydrogen atom transfer (HAT) mechanism is predominant, while in a solvent, a single electron transfer-proton transfer (SET-PT) or sequential proton loss electron transfer (SPLET) mechanism is favored. researchgate.net

Other Reported Biological Activities (e.g., Antidiabetic, Antiviral, Anti-HIV)

In addition to the activities described above, the versatile quinoline-4-ol scaffold has been investigated for other therapeutic uses. For instance, some derivatives have demonstrated potential as antidiabetic agents. nih.govmedipol.edu.tr Proposed mechanisms include the inhibition of enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate digestion and glucose absorption. nih.govmedipol.edu.trnih.gov By inhibiting these enzymes, these compounds can contribute to lowering postprandial blood glucose levels. nih.gov

In the field of antiviral research, certain quinoline-4-ol derivatives have been studied for their activity against various viruses. This includes research into their potential to inhibit viral replication and entry into host cells. Notably, there has been interest in their anti-HIV activity. nih.govnih.gov Some derivatives have been found to inhibit key enzymes in the HIV life cycle, such as reverse transcriptase, which is crucial for the virus to replicate its genetic material. nih.govnih.gov

Structure Activity Relationship Sar Investigations of 6 Decyloxy 7 Ethoxyquinolin 4 Ol Derivatives

Impact of Alkoxy Chain Length (Decyloxy, Ethoxy) on Biological Efficacy

The length of the alkoxy chains at the C-6 and C-7 positions of the quinoline (B57606) ring is a critical determinant of biological activity. Studies on various quinoline derivatives have demonstrated that modulating the length of these alkyl chains can significantly impact their therapeutic properties, particularly their antibacterial effects.

For instance, research on N-alkylmorpholine derivatives has shown a clear correlation between alkyl chain length and antibacterial efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA). chemrxiv.orgresearchgate.net Compounds with longer alkyl chains, specifically those ranging from n-dodecyl (C12) to n-hexadecyl (C16), exhibited the highest bactericidal effects. chemrxiv.orgresearchgate.net Conversely, derivatives with shorter chains (fewer than five carbon atoms) were found to be inactive against MRSA, establishing a distinct structure-activity relationship. chemrxiv.orgresearchgate.net

This principle extends to other quinoline-based compounds, where the lipophilicity conferred by the alkoxy chains plays a crucial role in their ability to penetrate bacterial cell membranes and interact with their molecular targets. Balancing lipophilicity and water solubility is a key challenge in the structural optimization of these ligands. nih.gov

Table 1: Effect of Alkyl Chain Length on Antibacterial Activity of N-Alkylmorpholine Derivatives against MRSA

| Alkyl Chain Length | Biological Activity |

| < 5 carbons | Inactive |

| 12-16 carbons | Highest bactericidal effects |

Role of the Quinolin-4-ol Moiety in Receptor Binding and Enzyme Inhibition

The quinolin-4-ol nucleus is a fundamental component for the biological activity of this class of compounds, playing a pivotal role in receptor binding and enzyme inhibition. This heterocyclic scaffold is a weak tertiary base and is electron-deficient due to the presence of the nitrogen atom, which withdraws electrons through resonance. nih.gov These electronic properties allow for both nucleophilic and electrophilic substitution reactions, making the quinoline ring a versatile platform for drug design. nih.gov

Molecular docking studies have revealed that the quinoline ring engages in crucial interactions with the active sites of various enzymes and receptors. nih.gov One of the key interactions is π-π stacking between the quinoline ring and aromatic amino acid residues, such as tyrosine. nih.gov Additionally, the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, forming a hydrogen bond with amino acid residues like methionine, which is vital for stabilizing the ligand-protein complex. nih.gov

For example, in the context of c-Met kinase inhibition, the quinoline moiety is essential for binding to the ATP-binding pocket. nih.gov The stabilization of this binding is achieved through the aforementioned π-π stacking and hydrogen bonding interactions. nih.gov

Influence of Substitutions at C-3, C-6, and C-7 on Activity Profiles

Substitutions at the C-3, C-6, and C-7 positions of the quinoline ring have a profound impact on the activity profiles of these derivatives.

C-3 Position: The introduction of various heterocyclic moieties at the C-3 position of the quinolin-2(1H)-one nucleus has been explored to develop novel inhibitors of the Hsp90 protein folding machinery. nih.gov For instance, the synthesis of 3-(heteroaryl)quinolin-2(1H)-ones has led to the identification of compounds with significant cytotoxic activity against cancer cell lines. nih.gov

C-6 and C-7 Positions: The nature of the substituents at the C-6 and C-7 positions is critical for determining the potency and selectivity of these compounds. Studies on 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives as irreversible inhibitors of EGFR and HER-2 kinases have shown that placing Michael acceptors like butynamide, crotonamide, and methacrylamide (B166291) at the C-6 position, particularly those with water-solubilizing groups, enhances their biological properties. nih.gov The introduction of electron-donating groups at the C-6 and C-7 positions of the quinazoline (B50416) core has been shown to increase the activity of certain compounds. nih.gov In the context of antimalarial agents, a phenylether substituent at the C-7 position of the 4-aminoquinoline (B48711) ring resulted in potent activity against multi-drug resistant strains of P. falciparum. nih.gov Further exploration with biaryl and alkylaryl substitutions at the C-7 position indicated that the biaryl-containing series showed promising potency against drug-resistant strains. nih.gov

Table 2: Influence of C-6 and C-7 Substitutions on Biological Activity

| Position | Substituent | Target/Activity | Reference |

| C-6 | Butynamide, Crotonamide, Methacrylamide | EGFR and HER-2 Kinase Inhibition | nih.gov |

| C-6, C-7 | Electron-donating groups | Increased activity (quinazoline derivatives) | nih.gov |

| C-7 | Phenylether | Antimalarial (multi-drug resistant P. falciparum) | nih.gov |

| C-7 | Biaryl | Antimalarial (drug-resistant strains) | nih.gov |

Stereochemical Considerations and their Effect on Biological Activity

However, it is important to note that the influence of stereochemistry is highly dependent on the specific biological target and the binding mode of the compound. For other classes of quinoline derivatives or when targeting different receptors or enzymes, stereochemical configuration could be a critical determinant of activity.

Pharmacophore Elucidation and Key Structural Features for Desired Activity

The elucidation of the pharmacophore for 6-(decyloxy)-7-ethoxyquinolin-4-ol derivatives involves identifying the key structural features essential for their desired biological activity. Based on the SAR studies, several key elements have been identified.

A crucial component of the pharmacophore is the quinoline nucleus itself, which provides the scaffold for essential interactions such as π-π stacking and hydrogen bonding with biological targets. nih.gov The nature and length of the alkoxy chains at the C-6 and C-7 positions are vital for modulating lipophilicity and, consequently, the compound's ability to reach its target. chemrxiv.orgresearchgate.netnih.gov

For potent activity, specific substitutions at various positions of the quinoline ring are necessary. For instance, in the development of irreversible inhibitors of EGFR and HER-2, the presence of a Michael acceptor at the C-6 position is a key feature. nih.gov Furthermore, the ability to form hydrogen bonds is a recurring theme in the pharmacophore of quinoline derivatives. For example, in some EGFR inhibitors, hydrogen bonds between the N-1 of the quinazoline ring and methionine residues are crucial for tighter binding and increased potency. nih.gov

Computational and Theoretical Studies in the Research of 6 Decyloxy 7 Ethoxyquinolin 4 Ol

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, docking is frequently used to predict the binding mode and affinity of a small molecule ligand, such as 6-(decyloxy)-7-ethoxyquinolin-4-ol, to the binding site of a target protein. These simulations are instrumental in identifying potential biological targets and understanding the molecular basis of the ligand's activity.

The process involves the prediction of the conformational and energetic properties of the ligand-protein complex. By evaluating various possible binding poses, a scoring function is used to estimate the binding affinity, often expressed in terms of binding energy (kcal/mol). A lower binding energy typically indicates a more stable complex and a higher binding affinity.

For a compound like this compound, with its quinolinol core and flexible alkoxy chains, molecular docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with the amino acid residues of a target's active site. While specific docking studies for this exact compound are not widely published, the general methodology would involve selecting a relevant biological target, such as a kinase or other enzymes implicated in a disease pathway, and simulating the interaction. The results would then guide the optimization of the compound's structure to enhance its binding affinity and selectivity.

In Silico ADME Prediction and Pharmacokinetic Modeling (Pre-clinical)

Prior to expensive and time-consuming preclinical and clinical trials, in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties plays a crucial role in the early stages of drug development. researchgate.netnih.gov These computational models assess the pharmacokinetic profile of a compound, helping to identify potential liabilities that could lead to failure in later stages. researchgate.net

For this compound, various physicochemical and pharmacokinetic parameters would be calculated using specialized software. These predictions are based on the molecule's structure and include properties such as molecular weight, lipophilicity (logP), water solubility, and the potential to cross biological membranes like the blood-brain barrier.

A hypothetical in silico ADME profile for this compound is presented in the table below. Such a profile would be generated using predictive models and is essential for assessing the drug-likeness of the compound.

| Property | Predicted Value | Importance in Drug Discovery |

| Molecular Weight | 359.5 g/mol | Influences absorption and distribution. |

| LogP (Lipophilicity) | High | Affects solubility, absorption, and membrane permeability. |

| Water Solubility | Low | Impacts formulation and bioavailability. |

| Human Intestinal Absorption | High | Predicts the extent of absorption from the gut. |

| Blood-Brain Barrier Permeation | Likely Low | Indicates potential for CNS effects. |

| Cytochrome P450 Inhibition | To be determined | Predicts potential for drug-drug interactions. |

This table represents a hypothetical profile for illustrative purposes.

Pharmacokinetic modeling would further utilize these parameters to simulate the compound's concentration-time profile in the body, providing insights into its expected bioavailability and half-life. nih.gov

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules. nih.gov Methods such as Density Functional Theory (DFT) can provide detailed information about the distribution of electrons within this compound, which is fundamental to its chemical reactivity and biological activity.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's stability and reactivity. A smaller gap suggests that the molecule is more reactive.

Furthermore, these calculations can determine the electrostatic potential surface, which illustrates the charge distribution across the molecule. This information is valuable for understanding how the molecule will interact with biological targets, particularly in forming non-covalent bonds. For this compound, these calculations would highlight the electron-rich and electron-deficient regions, providing a basis for its interaction with specific amino acid residues in a protein's binding site.

Future Directions and Translational Potential in Quinoline Derivative Research

Development of Novel Synthetic Routes for Complex Analogues

The synthesis of quinoline (B57606) derivatives is a mature field, with established methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses. researchgate.netslideshare.net However, the demand for structurally complex and diverse analogues necessitates the development of novel and more efficient synthetic strategies. Current research focuses on:

Multicomponent Reactions (MCRs): These reactions allow for the construction of complex molecules in a single step from three or more reactants, offering advantages in terms of efficiency and atom economy.

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of quinoline derivatives.

Flow Chemistry: Continuous flow processes are being explored for the scalable and controlled synthesis of quinoline-based compounds.

The development of such routes would be essential for producing complex analogues of compounds like 6-(Decyloxy)-7-ethoxyquinolin-4-ol for further investigation.

Exploration of Multi-Target Directed Ligands

The "one-target, one-drug" paradigm is increasingly being challenged by the multifactorial nature of complex diseases like cancer and Alzheimer's. This has led to the rise of Multi-Target Directed Ligands (MTDLs) , single molecules designed to interact with multiple biological targets simultaneously. nih.govfrontiersin.org Quinoline scaffolds are attractive frameworks for the design of MTDLs due to their versatile binding capabilities. nih.gov Future research in this area will likely involve:

Rational Drug Design: Utilizing computational modeling and structural biology to design quinoline derivatives that can effectively bind to multiple, disease-relevant targets. nih.gov

Hybrid Molecules: Combining the quinoline core with other pharmacophores to create hybrid molecules with synergistic activities.

For a compound like this compound, its potential as an MTDL would require extensive screening against various biological targets to identify any polypharmacological effects.

Advancements in Pre-clinical Efficacy and Mechanism Validation

Before any novel quinoline derivative can be considered for clinical use, it must undergo rigorous pre-clinical evaluation. This involves:

In Vitro and In Vivo Studies: Assessing the compound's efficacy in cell-based assays and animal models of disease. For instance, novel quinoline derivatives are often tested for their activity against various cancer cell lines. nih.gov

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which the compound exerts its therapeutic effects. This could involve identifying its direct protein targets and downstream signaling pathways.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of the lead compound to optimize its potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

Specific pre-clinical data for this compound is not currently published.

Potential for New Therapeutic Applications (Conceptual)

The broad biological activities of quinoline derivatives suggest a wide range of potential therapeutic applications. nih.gov Conceptually, new applications for novel quinoline compounds could emerge in areas such as:

Targeted Cancer Therapy: Designing quinoline-based kinase inhibitors that target specific signaling pathways dysregulated in cancer. nih.gov

Neurodegenerative Diseases: Developing MTDLs based on the quinoline scaffold to address the complex pathology of diseases like Alzheimer's and Parkinson's. nih.govnih.gov

Antimicrobial Agents: Discovering new quinoline derivatives to combat drug-resistant bacteria and fungi. acs.org

The specific therapeutic potential of this compound remains a matter of speculation until dedicated research is conducted and published. The presence of long alkyl (decyloxy) and ethoxy groups suggests that properties like lipophilicity might be modulated, which could influence its biological activity and potential applications, but this is purely hypothetical without experimental evidence.

Q & A

Q. How should researchers address low reproducibility in biological assays involving this compound?

- Methodological Answer :

- Batch Variability : Characterize each synthesis batch via NMR/HPLC to ensure consistency .

- Assay Controls : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and vehicle controls (DMSO) to validate experimental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.